2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a popular choice in biologically active compounds . The compound also contains ethoxy and ethylphenyl groups, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the imidazole ring and various functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring, for example, is known to participate in various chemical reactions, particularly as a part of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with various chemical reagents .Scientific Research Applications
Antibacterial Activity
Compounds related to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide have been studied for their antibacterial properties. Research has shown that certain derivatives of this compound possess significant antibacterial activity. For instance, derivatives synthesized from 2-(4-aminophenyl) benzimidazole and 2-mercapto-4-hydroxy-6-methyl pyramidine demonstrated notable antibacterial properties (Gullapelli, Thupurani, & Brahmeshwari, 2014). Similarly, other derivatives like 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized and evaluated for antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor Activity
Research into the antitumor activities of related compounds has been conducted. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for antitumor activity. Certain derivatives showed considerable activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, derivatives like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide demonstrated high selectivity and apoptosis induction in cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant Activity
Some derivatives of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide have been investigated for their antioxidant properties. For example, the study of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties revealed significant antioxidant activity (Naraboli & Biradar, 2017).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potentials of related compounds have also been explored. Imidazole derivatives targeting dihydropteroate synthase enzyme showed appreciable antibacterial activity against various strains including resistant strains like MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021). Additionally, novel imidazole derivatives have been synthesized and evaluated as potential antifungal agents with significant activity against Candida strains (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).
Other Applications
The compound and its derivatives have found applications in various other fields as well. For instance, they have been studied for their potential in catalyzing alkene epoxidation (Serafimidou, Stamatis, & Louloudi, 2008), and as inhibitors for enzymes like β-secretase (Yan, Hao, Niu, Huang, Wang, Xu, Liang, Wang, Jin, & Xu, 2017).
Safety And Hazards
Future Directions
The future research directions involving this compound could be numerous, depending on its properties and potential applications. This could include further studies into its synthesis and properties, exploration of its potential uses in various industries (such as pharmaceuticals or materials science), and investigation of its environmental impact .
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-16-5-7-17(8-6-16)23-20(25)15-27-21-22-13-14-24(21)18-9-11-19(12-10-18)26-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPIDVORSOZOMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide |
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